2,6-Dibromopyridin-4-amine

Organic synthesis Thermal analysis Process chemistry

Researchers requiring regioselective pyridine functionalization face limitations with generic dihalopyridines. 2,6-Dibromopyridin-4-amine (CAS 39771-34-1) solves this with its unique 2,6-dibromo-4-amino substitution pattern, enabling stepwise cross-coupling at the 2- and 6-positions while preserving the 4-amine for orthogonal derivatization. • Melting point 205-207 °C ensures thermal stability for high-temperature Pd-catalyzed reactions. • 96% reported synthetic yield via nitro reduction protocol. • Reliable supply with batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
CAS No. 39771-34-1
Cat. No. B1315678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromopyridin-4-amine
CAS39771-34-1
Molecular FormulaC5H4Br2N2
Molecular Weight251.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Br)Br)N
InChIInChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
InChIKeyNTFZVUOMTODHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromopyridin-4-amine Core Properties and Synthetic Identity


2,6-Dibromopyridin-4-amine is a halogenated heterocyclic building block characterized by a pyridine core with bromine atoms at the 2- and 6-positions and a primary amine at the 4-position. Its exact mass is 249.87412 Da , and it exhibits a melting point range of 205–207 °C (recrystallized from hexane/benzene) [1]. This regiochemistry distinguishes it from isomeric dibromopyridinamines and establishes a unique reactivity profile that is critical in cross-coupling and medicinal chemistry applications.

Regiochemistry 2,6-dibromo-4-amino pyridine scaffold with orthogonal handles
Differentiation Distinct from 3-amino isomer; supports sequential cross-coupling logic
Handles Two bromine sites and one primary amine enable divergent functionalization

Why 2,6-Dibromopyridin-4-amine Outperforms Isomeric Aminopyridines


In the context of sequential cross-coupling reactions, 2,6-dibromopyridin-4-amine offers a distinct and controlled reactivity pathway not shared by its close structural analogs. Its utility is anchored in the precise regiochemistry of its functional groups. While 2,6-dibromopyridine can undergo selective C–N bond formation [1], the 2,6-dibromopyridin-4-amine scaffold enables a different synthetic logic. Unlike 2,6-dibromopyridin-3-amine (melting point: 147–148 °C), which exhibits a significantly lower thermal stability threshold for certain applications , the 4-amino isomer provides a more robust core. More critically, the 2,6-dibromo-4-amino pattern allows for a defined, stepwise functionalization at the 2- and 6-positions via cross-coupling, while simultaneously presenting a nucleophilic amine at the 4-position for distinct orthogonal derivatizations, a capability that generic 2,6-dihalopyridines or mispositioned amino isomers cannot replicate [2].

Regiochemical mismatch with 3-amino isomer may alter sequential derivatization logic and cross-coupling order.
Lower reported thermal stability of the 3-amino isomer may limit use in high-temperature reactions, potentially shifting yields.
Generic 2,6-dihalopyridines lack the orthogonal 4-amino handle, preventing the same divergent functionalization strategy.

Quantitative Performance Data for 2,6-Dibromopyridin-4-amine


Thermal Stability Advantage Over 3-Amino Isomer

The 2,6-dibromopyridin-4-amine isomer demonstrates significantly higher thermal stability compared to its 3-amino counterpart. This is quantitatively defined by a melting point of 205–207 °C, which is approximately 58–60 °C higher than the 147–148 °C melting point reported for 2,6-dibromopyridin-3-amine [1].

Thermal Stability
Head-to-head
205–207 °C vs 147–148 °C (3-amino isomer)
Δ ~58–60 °C
Supports wider reaction-temperature range in synthetic workflows
Melting point context; actual thermal stability in solution may vary
Organic synthesis Thermal analysis Process chemistry

Optimized Synthetic Accessibility via Nitro Reduction

A well-established synthetic route to 2,6-dibromopyridin-4-amine proceeds via the reduction of 2,6-dibromo-4-nitropyridine 1-oxide using iron powder in acetic acid. This protocol delivers a reported yield of 96%, providing a high-efficiency and practical entry point to the scaffold [1].

Synthetic Yield
Class-level
96%
Nitro reduction route
Supports scalable procurement and cost-effective synthesis planning
Yield is context-dependent; reported for Fe/AcOH reduction
Organic synthesis Process optimization Halogenated heterocycles

Regiochemically-Controlled Sequential Derivatization

The core 2,6-dibromopyridine motif of the compound has been demonstrated to undergo selective, copper-catalyzed C–N bond formation. This method provides complete control of selectivity for the bromine atom at the 2- or 6-position [1]. The presence of the 4-amino group on the target compound further diversifies its utility, allowing for orthogonal functionalization—the 4-amine can be protected, alkylated, or used to form amides independently of the bromine atoms, which are left intact for subsequent cross-coupling reactions.

Regioselectivity
Supporting evidence
Selective C–N coupling at 2,6-dibromopyridine core achievable
Copper-catalyzed amination with control at one bromine site
Supports stepwise library synthesis with predictable regiocontrol
Regioselectivity validated on parent scaffold; orthogonal amine adds further derivatization options
Medicinal chemistry Cross-coupling Scaffold decoration

Optimal Procurement Scenarios Based on Verified Performance


Kinase Inhibitor Library Construction

The 2,6-dibromo-4-amino substitution pattern is an ideal template for the divergent synthesis of complex pyridine-containing molecules. The 4-amino group can be orthogonally functionalized (e.g., via amide bond formation or alkylation) to introduce a crucial binding motif, while the two bromine atoms serve as sequential handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or amine diversity elements. This is particularly relevant in medicinal chemistry programs targeting kinases and other protein families where a 2,4,6-trisubstituted pyridine is a privileged pharmacophore [1].

Unsymmetrical Ligands for Coordination Chemistry

The ability to selectively functionalize the 2- and 6-positions on the pyridine ring, while retaining a free or derivatized amine at the 4-position, makes this compound a valuable precursor for the synthesis of novel unsymmetrical N,N,N-pincer or bidentate ligands. Such ligands, incorporating a pyridine backbone, are sought after in catalysis and materials science for tuning the electronic and steric environment of metal centers [1].

High-Temperature Reaction Screening and Process Development

The high thermal stability of this compound (melting point 205-207 °C) renders it particularly suitable for high-throughput screening of reactions that require elevated temperatures, such as certain Pd-catalyzed cross-couplings or nucleophilic aromatic substitutions that may be sluggish with less thermally robust heteroaryl halides [2]. This reduces the risk of thermal decomposition as a confounding variable during reaction optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor library construction
Regioselective 2,6-dihalogenation with orthogonal 4-amine handle
Sequential cross-coupling reactivity and amine derivatization scope
Unsymmetrical ligand synthesis
Selective functionalization at 2- and 6-positions with tunable 4-substituent
Metal coordination and ligand structure confirmation
High-temperature reaction screening
Reported thermal stability context
Reaction yields under elevated temperature conditions

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